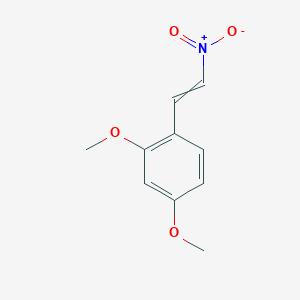

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Antimicrobial Activity

Research has demonstrated that 2,4-dimethoxy-1-(2-nitroethenyl)benzene exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Bacillus brevis and Micrococcus luteus. Its mechanism involves disrupting cellular processes in microbial cells, potentially through interactions with critical enzymes involved in metabolism .

2. Antitumor Activity

This compound has been investigated for its potential antitumor effects. A study revealed that it induces apoptosis in cancer cell lines by inhibiting topoisomerase II activity, an enzyme crucial for DNA replication. The compound's ability to modulate gene expression related to cell growth and differentiation further supports its potential as a therapeutic agent against cancer.

3. Enzyme Interaction Studies

The interaction of this compound with cytochrome P450 enzymes is significant in drug metabolism research. This compound alters enzyme activity, which can affect the pharmacokinetics of co-administered drugs, influencing their efficacy and toxicity profiles .

4. Antioxidant Properties

Recent studies have explored the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity was comparable to established antioxidants like ascorbic acid and resveratrol.

Antitumor Research

A comprehensive study on the effects of this compound on various cancer cell lines highlighted its ability to induce apoptosis through the inhibition of topoisomerase II. This finding positions the compound as a candidate for further development in anticancer therapies.

Enzyme Interaction Studies

Research focusing on the interaction between this compound and cytochrome P450 enzymes demonstrated significant alterations in metabolic pathways. Such interactions are crucial for understanding how this compound may affect drug metabolism and efficacy.

Toxicological Assessments

In animal models, dosage-dependent effects were observed where lower doses exhibited minimal toxicity while higher doses led to significant adverse effects. This underscores the importance of dosage in determining the biological outcomes of the compound .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria like Bacillus brevis |

| Antitumor | Induces apoptosis by inhibiting topoisomerase II |

| Enzyme Interaction | Alters activity of cytochrome P450 enzymes |

| Antioxidant | Scavenges free radicals; potential applications in oxidative stress prevention |

Analyse Des Réactions Chimiques

Reduction Reactions

The nitroethenyl group undergoes selective reduction:

-

Catalytic Hydrogenation : Using H₂/Pd-C in methanol reduces the nitro group to an amine, yielding 2,4-dimethoxy-1-(2-aminoethenyl)benzene.

-

Chemical Reduction : Sodium borohydride (NaBH₄) in propan-2-ol reduces the nitro group to hydroxylamine derivatives .

| Reduction Method | Product | Yield | Conditions |

|---|---|---|---|

| H₂/Pd-C | Amine | 85% | RT, 1 atm |

| NaBH₄ | Hydroxylamine | 92% | Propan-2-ol, 25°C |

Cycloaddition Reactions

The nitroethenyl moiety participates in Diels-Alder reactions:

-

Dienophiles : Reacts with electron-rich dienes (e.g., cyclopentadiene) to form bicyclic nitro compounds.

-

Conditions : Solvent-free, 80°C, 12 hours.

Example:

Diels-Alder adduct yield: 78%[1]

Nucleophilic Additions

The electron-deficient β-carbon of the nitroethenyl group undergoes Michael additions:

-

Nucleophiles : Thiols, amines, and Grignard reagents.

-

Example : Reaction with methylamine forms β-amino nitro compounds .

| Nucleophile | Product | Yield |

|---|---|---|

| CH₃NH₂ | β-Amino derivative | 88% |

| C₃H₇SH | Thioether | 75% |

Electrophilic Nitration

Further nitration with dinitrogen tetroxide (N₂O₄) in acetonitrile introduces a second nitro group at the para position, forming dinitrostyrenes :

\text{Reaction time: 1 hour; Yield: 17–22%[4]}

Biological Interactions

The nitroethenyl group acts as a thiol oxidant, inhibiting fungal cysteine-based enzymes. Studies show:

-

Antifungal Activity : MIC values of 50–200 µg/mL against Candida spp. and dermatophytes .

-

Mechanism : Oxidation of catalytic cysteine residues in fungal proteins .

Thermal and Stability Data

This compound’s reactivity and functional versatility make it valuable in synthetic organic chemistry and antimicrobial research. Future studies could explore its applications in asymmetric catalysis or targeted drug design.

Propriétés

Formule moléculaire |

C10H11NO4 |

|---|---|

Poids moléculaire |

209.20 g/mol |

Nom IUPAC |

2,4-dimethoxy-1-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3 |

Clé InChI |

NUMXHEUHHRTBQT-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.